3-((2-Pyridylmethylene)amino)quinoline

Catalog No.
S12325587
CAS No.
16722-41-1
M.F
C15H11N3
M. Wt
233.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((2-Pyridylmethylene)amino)quinoline

CAS Number

16722-41-1

Product Name

3-((2-Pyridylmethylene)amino)quinoline

IUPAC Name

1-pyridin-2-yl-N-quinolin-3-ylmethanimine

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

InChI

InChI=1S/C15H11N3/c1-2-7-15-12(5-1)9-14(11-18-15)17-10-13-6-3-4-8-16-13/h1-11H

InChI Key

VSXVCNZQHCSOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N=CC3=CC=CC=N3

3-((2-Pyridylmethylene)amino)quinoline is a heterocyclic compound characterized by the fusion of a quinoline ring with a pyridine moiety linked through a methylene bridge. Its chemical structure features a quinoline core, which is notable for its aromatic properties and biological significance, particularly in pharmaceuticals. The compound's molecular formula is C15H12N3C_{15}H_{12}N_{3}, and it has a molecular weight of approximately 233.27 g/mol. The presence of both the pyridine and quinoline rings contributes to its unique chemical reactivity and potential biological activity.

  • Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives, which may exhibit different biological activities compared to the parent compound.
  • Reduction: Reduction reactions can convert the imine group into an amine, potentially altering its reactivity and biological properties.
  • Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can occur on the quinoline and pyridine rings, leading to various substituted derivatives that may enhance its pharmacological profile.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkyl halides for substitution reactions.

Research has indicated that 3-((2-Pyridylmethylene)amino)quinoline exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. The compound has shown potential against various cancer cell lines, suggesting that it may inhibit cell proliferation through mechanisms such as enzyme inhibition or receptor modulation. For instance, studies have highlighted its efficacy against breast cancer cells (MCF-7), lung cancer (NCI-H460), and central nervous system cancers (SF-268) .

The synthesis of 3-((2-Pyridylmethylene)amino)quinoline typically involves the condensation reaction between quinolin-3-amine and pyridine-2-carbaldehyde. This reaction is generally conducted in an organic solvent like ethanol, often with a catalytic amount of acetic acid under reflux conditions to maximize yield and purity. Variations in reaction conditions, such as temperature and catalyst concentration, can significantly affect the efficiency of the synthesis process.

Example Synthesis Procedure

  • Dissolve quinolin-3-amine in ethanol.
  • Add pyridine-2-carbaldehyde to the solution.
  • Introduce a catalytic amount of acetic acid.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and precipitate the product by adding water.
  • Purify the obtained product through recrystallization.

The applications of 3-((2-Pyridylmethylene)amino)quinoline span various fields:

  • Pharmaceutical Development: The compound is being investigated as a potential therapeutic agent for cancer treatment due to its antiproliferative properties.
  • Material Science: Its unique electronic properties make it suitable for developing new materials with specific optical characteristics.
  • Chemical Research: It serves as a building block in synthesizing more complex heterocyclic compounds.

Studies on 3-((2-Pyridylmethylene)amino)quinoline have focused on its interactions with biological targets such as enzymes and receptors. The compound's mechanism of action may involve binding to specific sites on these targets, leading to inhibition or activation that alters cellular processes related to cancer progression or microbial resistance.

Several compounds share structural similarities with 3-((2-Pyridylmethylene)amino)quinoline, including:

  • N-(Pyridin-4-ylmethylene)quinolin-3-amine: Similar in structure but differs in the position of the pyridine ring attachment.
  • Quinolin-3-carboxylic acid derivatives: These compounds often exhibit antibacterial properties and are structurally related.
  • Pyrido[3,2-g]quinoline derivatives: These compounds contain additional functional groups that may enhance their biological activity.

Comparison Table

Compound NameStructural FeaturesBiological Activity
3-((2-Pyridylmethylene)amino)quinolineQuinoline with 2-pyridine linkAnticancer, antimicrobial
N-(Pyridin-4-ylmethylene)quinolin-3-amineQuinoline with 4-pyridine linkAnticancer potential
Quinolin-3-carboxylic acid derivativesCarboxylic acid functionalizationAntibacterial
Pyrido[3,2-g]quinoline derivativesAdditional fused ringsVarious anticancer activities

This comparison highlights the unique position of 3-((2-Pyridylmethylene)amino)quinoline within a broader class of biologically active heterocycles, emphasizing its potential applications in medicinal chemistry and material science.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

233.095297364 g/mol

Monoisotopic Mass

233.095297364 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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